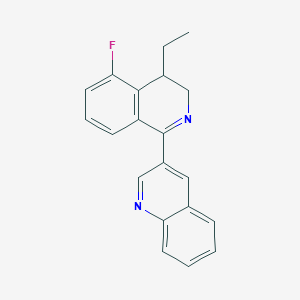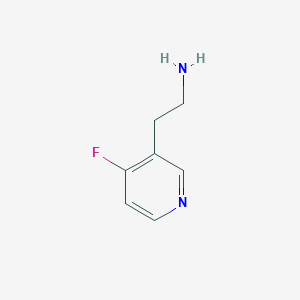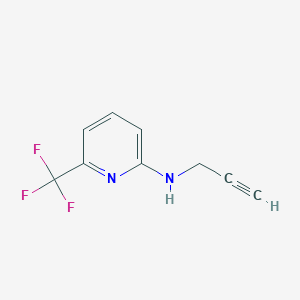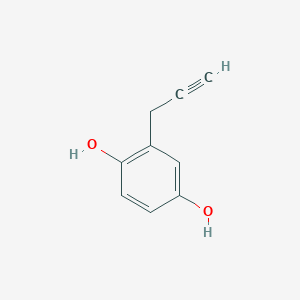
3-(4-Ethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents . The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and other unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the reaction of 4-fluoroaniline with various reagents to form the desired quinoline derivative . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of fluorinated quinolines, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological activity or other properties .
Scientific Research Applications
3-(4-Ethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of a fluorine atom enhances its ability to penetrate cell membranes and bind to target sites, leading to inhibition of enzyme activity or disruption of cellular processes . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline structure and fluorine substitution.
Mefloquine: An antimalarial drug with a quinoline core structure.
Brequinar: An antineoplastic drug with structural similarities to quinolines.
Uniqueness
3-(4-Ethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the ethyl and fluoro groups enhances its potency and selectivity in various applications .
Properties
CAS No. |
919786-34-8 |
|---|---|
Molecular Formula |
C20H17FN2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-ethyl-5-fluoro-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H17FN2/c1-2-13-11-23-20(16-7-5-8-17(21)19(13)16)15-10-14-6-3-4-9-18(14)22-12-15/h3-10,12-13H,2,11H2,1H3 |
InChI Key |
JUKLHCNCSYFDLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)
![3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12624693.png)
![{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone](/img/structure/B12624697.png)
![(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12624705.png)


![(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12624721.png)
![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)



![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
